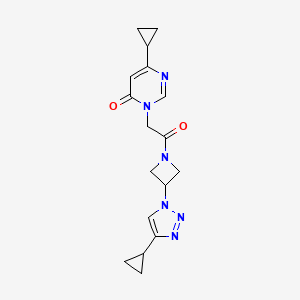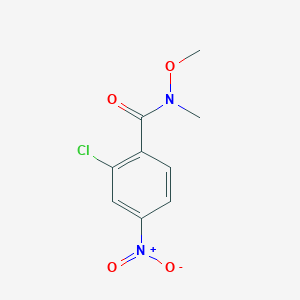![molecular formula C26H24F3N5O2 B2419782 ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 477242-45-8](/img/structure/B2419782.png)
ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24F3N5O2 and its molecular weight is 495.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of Pyrrolopyrimidine Core: : Initial steps often involve the construction of the pyrrolopyrimidine core by reacting suitable precursor compounds through cyclization reactions, typically under controlled temperature and pH conditions.
Functional Group Introduction: : Phenyl and trifluoromethylphenyl groups are introduced through various substitution reactions, often involving halogenation followed by nucleophilic substitution using appropriate reagents.
Piperazine Carboxylation:
Industrial Production Methods: For industrial-scale production, the process is streamlined to ensure maximum yield and purity. Automated flow reactors and continuous synthesis techniques are employed to manage reaction conditions more effectively, ensuring consistent quality and scalability.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrrolopyrimidine ring or the phenyl groups, often resulting in the formation of carbonyl derivatives.
Reduction: Reduction reactions can target various functional groups in the compound, including nitro or carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs hydrogen gas with palladium catalysts or sodium borohydride under mild conditions.
Substitution: : Involves halogenating agents followed by nucleophiles such as amines or alcohols.
Major Products:
科学的研究の応用
Chemistry: Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized as a precursor for more complex chemical syntheses and as a model compound for studying reaction mechanisms.
Biology: In biological research, the compound serves as a tool for studying enzyme interactions and protein binding due to its unique structural properties.
Medicine: The compound's potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest in drug development.
Industry: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
5. Mechanism of Action: The mechanism of action of this compound involves the inhibition of specific enzymes or receptors, depending on its intended application. Molecular docking studies suggest strong interactions with protein active sites, influencing various biochemical pathways.
Molecular Targets and Pathways Involved
Enzymes: : The compound often targets enzymes involved in key biological processes, such as kinases or proteases.
Pathways: : It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Similar Compounds
**Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amine
**4-{5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
Uniqueness: this compound stands out due to its ester functional group, providing additional reactivity and potential for modification compared to its counterparts, making it more versatile for various applications.
This compound exemplifies the delicate balance between complexity and utility in the realm of synthetic chemistry, showcasing its potential across multiple scientific domains.
特性
IUPAC Name |
ethyl 4-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-2-36-25(35)33-13-11-32(12-14-33)23-22-21(18-7-4-3-5-8-18)16-34(24(22)31-17-30-23)20-10-6-9-19(15-20)26(27,28)29/h3-10,15-17H,2,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDTEXDGZNPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)
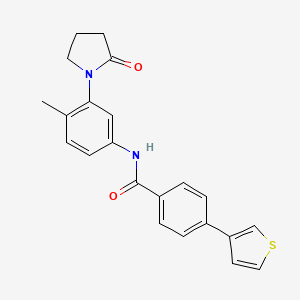
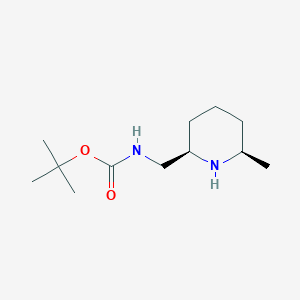
![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
![1-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B2419706.png)
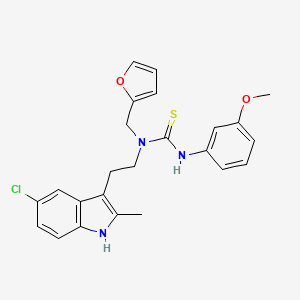
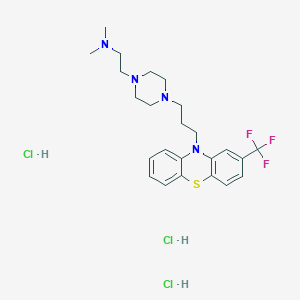
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2419718.png)
